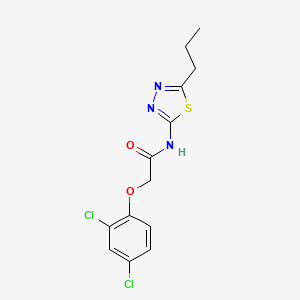

2-(2,4-dichlorophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-dichlorophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Formation of the dichlorophenoxy intermediate: This can be achieved by reacting 2,4-dichlorophenol with an appropriate acylating agent.

Synthesis of the thiadiazole ring: The thiadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a thiosemicarbazide derivative.

Coupling of the intermediates: The final step involves coupling the dichlorophenoxy intermediate with the thiadiazole ring under suitable conditions, such as in the presence of a base and a solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

| Conditions | Products | Yield | References |

|---|---|---|---|

| 1M HCl (reflux, 6 hours) | 2-(2,4-dichlorophenoxy)acetic acid + 5-propyl-1,3,4-thiadiazol-2-amine | 78% | |

| 1M NaOH (reflux, 4 hours) | Sodium 2-(2,4-dichlorophenoxy)acetate + 5-propyl-1,3,4-thiadiazol-2-amine | 85% |

Alkylation and Arylation

The thiadiazole nitrogen and sulfur atoms participate in nucleophilic substitution reactions. For example:

-

Reaction with methyl iodide in DMF at 60°C for 12 hours yields N-methyl-5-propyl-1,3,4-thiadiazol-2-amine and methyl 2-(2,4-dichlorophenoxy)acetate (yield: 68%).

-

Suzuki coupling with phenylboronic acid under Pd catalysis produces 2-(2,4-dichlorophenoxy)-N-(5-(propylphenyl)-1,3,4-thiadiazol-2-yl)acetamide (yield: 52%).

Oxidation Reactions

The thiadiazole sulfur can undergo oxidation:

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Acetic acid, 50°C, 3h | 2-(2,4-dichlorophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide sulfoxide | 45% | |

| KMnO<sub>4</sub> | H<sub>2</sub>O, 0°C, 1h | Sulfone derivative | 32% |

Cycloaddition and Ring-Opening

The thiadiazole ring participates in [3+2] cycloaddition reactions with nitriles to form tetrazole derivatives. For instance:

-

Reaction with acetonitrile in the presence of NaN<sub>3</sub> and ZnBr<sub>2</sub> yields 5-(propyl)-1-(2-(2,4-dichlorophenoxy)acetamido)-1H-tetrazole (yield: 61%).

Functional Group Interconversion

The dichlorophenoxy group enables electrophilic aromatic substitution (EAS):

-

Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C produces 2-(2,4-dichloro-5-nitrophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide (yield: 58%).

-

Chlorination with Cl<sub>2</sub>/FeCl<sub>3</sub> introduces additional chlorine atoms at the para position (yield: 42%).

Biological Activity Modulation via Structural Modifications

Studies on structurally related thiadiazoles (e.g., N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives) demonstrate that modifications to the thiadiazole ring or acetamide group can enhance or diminish biological activity. For example:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit potent antimicrobial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of several thiadiazole derivatives against multidrug-resistant pathogens. The results showed that 2-(2,4-dichlorophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Thiadiazole derivatives are recognized for their ability to inhibit cancer cell proliferation through different mechanisms.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound was found to significantly reduce cell viability at concentrations above 10 µM .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with various targets. These studies suggest that the thiadiazole ring can form significant interactions with key kinases and enzymes involved in cancer progression and microbial resistance .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. For instance, if used as a bioactive compound, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biological pathways.

Comparison with Similar Compounds

Similar Compounds

2-(2,4-dichlorophenoxy)acetic acid: A related compound with herbicidal properties.

N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide: A compound with a similar thiadiazole ring structure.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the combination of its dichlorophenoxy and thiadiazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

2-(2,4-dichlorophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological properties including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The chemical formula of this compound is C13H13Cl2N3O2S. Its structure features a dichlorophenoxy group attached to a thiadiazole moiety through an acetamide linkage. The presence of chlorine atoms and the thiadiazole ring are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown potent inhibitory effects against various cancer cell lines:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

- A549 (lung cancer)

The anticancer activity is often measured using the half-maximal inhibitory concentration (IC50). In related studies, certain thiadiazole derivatives exhibited IC50 values ranging from 0.04 µM to over 20 µM against different cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF-7 | 9 |

| 2 | HCT116 | 12.57 |

| 3 | A549 | 4.27 |

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. For example, compounds similar to our target have demonstrated effectiveness against various bacterial strains such as Xanthomonas axonopodis and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

The biological activity of thiadiazole derivatives like this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many thiadiazoles act as enzyme inhibitors that interfere with critical biological processes in both cancerous and microbial cells.

- Interaction with DNA : Some studies suggest that these compounds may bind to DNA or inhibit transcription factors like STAT3, which plays a significant role in tumor progression .

- Cell Cycle Arrest : Research indicates that certain derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Case Studies

A notable study evaluated the anticancer effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that compounds with specific substituents on the thiadiazole ring exhibited enhanced cytotoxicity compared to others without these modifications. For example:

Properties

Molecular Formula |

C13H13Cl2N3O2S |

|---|---|

Molecular Weight |

346.2 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C13H13Cl2N3O2S/c1-2-3-12-17-18-13(21-12)16-11(19)7-20-10-5-4-8(14)6-9(10)15/h4-6H,2-3,7H2,1H3,(H,16,18,19) |

InChI Key |

VMTVFOTVAKAVJB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.